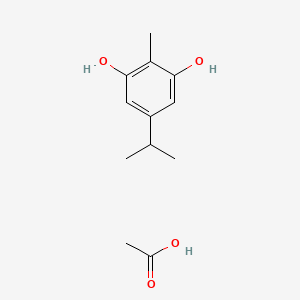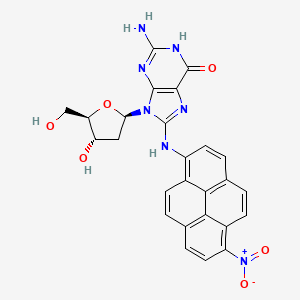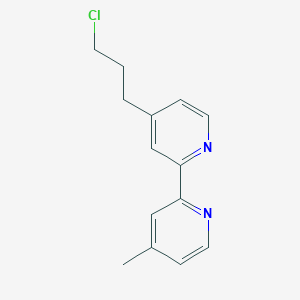![molecular formula C20H28N2O2 B14302073 1-[2-(2,2,6,6-Tetramethylpiperidin-1-yl)propyl]-1H-indole-2,3-dione CAS No. 114449-01-3](/img/structure/B14302073.png)
1-[2-(2,2,6,6-Tetramethylpiperidin-1-yl)propyl]-1H-indole-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(2,2,6,6-Tetramethylpiperidin-1-yl)propyl]-1H-indole-2,3-dione is a complex organic compound that has garnered significant interest in various scientific fields This compound is known for its unique structural features, which include a piperidine ring and an indole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2,2,6,6-Tetramethylpiperidin-1-yl)propyl]-1H-indole-2,3-dione typically involves multiple steps. One common method starts with the conjugate addition of ammonia to phorone, followed by the reduction of the intermediate triacetone amine in a Wolff-Kishner reaction . This process yields 2,2,6,6-Tetramethylpiperidine, which is then further reacted with appropriate reagents to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques. For example, starting materials such as 1,6-hexanediamine and 2,2,6,6-tetramethyl-4-piperidinone can be reacted with hydrogen in a micro fixed-bed reactor packed with a platinum catalyst to achieve high yields .
Análisis De Reacciones Químicas
Types of Reactions
1-[2-(2,2,6,6-Tetramethylpiperidin-1-yl)propyl]-1H-indole-2,3-dione undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like copper/TEMPO to form aldehydes.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include copper/TEMPO for oxidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of catalysts to enhance reaction efficiency.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with copper/TEMPO typically yields aldehydes, while reduction can produce a range of reduced derivatives.
Aplicaciones Científicas De Investigación
1-[2-(2,2,6,6-Tetramethylpiperidin-1-yl)propyl]-1H-indole-2,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in oxidation reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Mecanismo De Acción
The mechanism of action of 1-[2-(2,2,6,6-Tetramethylpiperidin-1-yl)propyl]-1H-indole-2,3-dione involves its interaction with molecular targets and pathways. For instance, it acts as a stable free radical, which allows it to participate in redox reactions. This property is particularly useful in catalytic processes, where it facilitates the transfer of electrons .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
2,2,6,6-Tetramethylpiperidine: Known for its use as a hindered base in organic synthesis.
TEMPO (2,2,6,6-Tetramethylpiperidin-1-oxyl): A stable free radical commonly used as an oxidizing agent.
Uniqueness
What sets 1-[2-(2,2,6,6-Tetramethylpiperidin-1-yl)propyl]-1H-indole-2,3-dione apart is its combination of the piperidine ring and indole moiety, which imparts unique chemical properties and reactivity. This makes it particularly valuable in specialized applications where both structural elements are advantageous.
Propiedades
Número CAS |
114449-01-3 |
|---|---|
Fórmula molecular |
C20H28N2O2 |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
1-[2-(2,2,6,6-tetramethylpiperidin-1-yl)propyl]indole-2,3-dione |
InChI |
InChI=1S/C20H28N2O2/c1-14(22-19(2,3)11-8-12-20(22,4)5)13-21-16-10-7-6-9-15(16)17(23)18(21)24/h6-7,9-10,14H,8,11-13H2,1-5H3 |
Clave InChI |
UKHNTYWYSDWGLW-UHFFFAOYSA-N |
SMILES canónico |
CC(CN1C2=CC=CC=C2C(=O)C1=O)N3C(CCCC3(C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


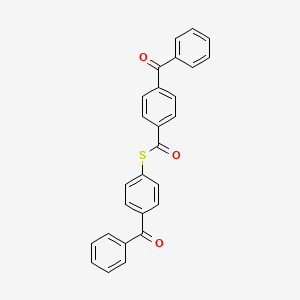
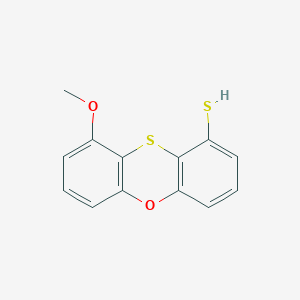
![(1,2-Phenylene)bis[difluoro(phenyl)silane]](/img/structure/B14301997.png)
![O,O-Diethyl [2-({2-oxo-2-[(1,3-thiazol-2-yl)amino]ethyl}amino)ethenyl]phosphonothioate](/img/structure/B14302003.png)
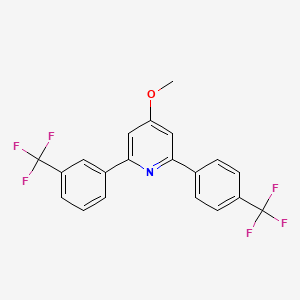
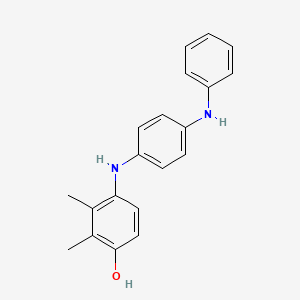
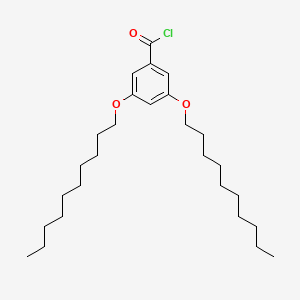
![1-[1-(2,3,4,5-Tetramethylcyclopenta-2,4-dien-1-yl)ethyl]-1H-indene](/img/structure/B14302029.png)


![3-(Ethenesulfonyl)-N-[3-(ethenesulfonyl)propyl]propan-1-amine](/img/structure/B14302056.png)
